molecular formula C13H17FN2O B4164677 N-(4-fluorophenyl)azepane-1-carboxamide

N-(4-fluorophenyl)azepane-1-carboxamide

Cat. No.: B4164677
M. Wt: 236.28 g/mol
InChI Key: ZYAAQWLCLWECLV-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)azepane-1-carboxamide is a seven-membered azepane ring derivative functionalized with a 4-fluorophenyl carboxamide group. Azepane-based carboxamides are known intermediates in organic synthesis and drug discovery, often explored for their conformational flexibility and ability to interact with biological targets through hydrogen bonding and hydrophobic interactions . The fluorine substituent at the para position of the phenyl ring may enhance metabolic stability and modulate electronic properties compared to other halogenated or alkoxy-substituted analogs .

Properties

IUPAC Name

N-(4-fluorophenyl)azepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-11-5-7-12(8-6-11)15-13(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAAQWLCLWECLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823876
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)azepane-1-carboxamide typically involves the reaction of 4-fluoroaniline with azepanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity. This may involve:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)azepane-1-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction of the carboxamide group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: this compound N-oxide.

    Reduction: N-(4-fluorophenyl)-1-azepanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorophenyl)azepane-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with specific receptors or enzymes.

    Biology: Used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: Explored for its properties in the development of new materials with specific electronic or mechanical properties.

    Industry: Utilized in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)azepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity through hydrophobic interactions and potential hydrogen bonding. The azepane ring provides structural rigidity, which is crucial for its biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-fluorophenyl)azepane-1-carboxamide with key analogs, focusing on structural features, substituent effects, and reported activities.

Substituent Variations in Azepane Carboxamides

Compound Name Substituent(s) Ring Structure Key Features Reported Activity Reference ID
N-(4-Ethoxyphenyl)-2-(3-fluorophenyl)azepane-1-carboxamide 4-Ethoxy, 3-fluoro phenyl Azepane Dual substituents enhance lipophilicity Not reported
2-(4-Chlorophenyl)-N-(4-methylphenyl)azepane-1-carboxamide 4-Chloro, 4-methyl phenyl Azepane Chlorine increases electron withdrawal Screening compound for bioactivity
N-(4-Chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride 4-Chloro phenyl, diazepane Diazepane Additional nitrogen alters basicity Not reported

Key Observations:

  • Substituent Position: The para-fluorine in the target compound contrasts with meta-fluorine in N-(4-ethoxyphenyl)-2-(3-fluorophenyl)azepane-1-carboxamide . Para-substitution often improves target engagement due to reduced steric hindrance.
  • Halogen Effects: Fluorine’s small size and high electronegativity may enhance binding compared to bulkier halogens (e.g., chlorine), though suggests halogen size has minimal impact on inhibition potency in maleimide derivatives (e.g., IC50 values for F- vs. I-substituted compounds: 5.18 μM vs. 4.34 μM) .
  • Ring Modifications: Replacing azepane with diazepane (two nitrogens) or piperazine (six-membered ring) alters conformational dynamics.

Electronic and Steric Comparisons

  • Fluorophenyl vs. Methoxyphenyl: N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide () demonstrates that methoxy groups increase electron density and lipophilicity compared to fluorine’s electron-withdrawing nature. This could influence solubility and membrane permeability .
  • Chlorophenyl Analogs: N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride () highlights chlorine’s stronger electron-withdrawing effect, which may enhance receptor affinity but reduce metabolic stability relative to fluorine .

Research Findings and Implications

  • Inhibitory Potency Trends: In maleimide derivatives, para-fluorophenyl substitution (IC50 = 5.18 μM) showed comparable inhibition to iodophenyl analogs (IC50 = 4.34 μM), suggesting halogen size is less critical than substituent positioning .
  • Synthetic Utility: Carboxamide intermediates like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide are pivotal in synthesizing bioactive molecules, underscoring the relevance of the target compound in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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